molecular formula C8H14N2O B13609464 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Cat. No.: B13609464
M. Wt: 154.21 g/mol
InChI Key: ORFBIGCXNYESJY-UHFFFAOYSA-N
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Description

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a hydroxyl group on the propan-2-ol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of methylhydrazine with acetylacetone under reflux conditions can yield 1-methyl-1H-pyrazole.

  • Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1-methyl-1H-pyrazole with an appropriate alkyl halide, such as 2-chloro-2-methylpropan-2-ol, in the presence of a base like potassium carbonate.

  • Purification: : The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler pyrazole derivative without the propan-2-ol chain.

    2-methyl-1H-pyrazole: Similar structure but lacks the hydroxyl group on the propan-2-ol chain.

    1-methyl-3,5-dimethyl-1H-pyrazole: Contains additional methyl groups on the pyrazole ring.

Uniqueness

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives. The hydroxyl group enhances its solubility and reactivity, while the methyl group contributes to its stability and biological activity.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-1-(1-methylpyrazol-4-yl)propan-2-ol

InChI

InChI=1S/C8H14N2O/c1-8(2,11)4-7-5-9-10(3)6-7/h5-6,11H,4H2,1-3H3

InChI Key

ORFBIGCXNYESJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN(N=C1)C)O

Origin of Product

United States

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